5-Bromo-1,1,1-trifluoro-4-(morpholin-4-yl)pent-3-en-2-one
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Overview
Description
5-Bromo-1,1,1-trifluoro-4-(morpholin-4-yl)pent-3-en-2-one is a chemical compound with the molecular formula C9H11BrF3NO2 and a molecular weight of 302.09 g/mol It is characterized by the presence of a bromine atom, three fluorine atoms, and a morpholine ring attached to a pentenone structure
Preparation Methods
The synthesis of 5-Bromo-1,1,1-trifluoro-4-(morpholin-4-yl)pent-3-en-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of 2-bromo-4,4,4-trifluoroethyl acetoacetate as a starting material, which undergoes hydrolysis and decarboxylation in the presence of sulfuric acid to yield the desired product . The reaction conditions include a temperature of around 100°C and a reaction time of approximately 8 hours, resulting in a product yield of about 68.1% .
Chemical Reactions Analysis
5-Bromo-1,1,1-trifluoro-4-(morpholin-4-yl)pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-1,1,1-trifluoro-4-(morpholin-4-yl)pent-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Bromo-1,1,1-trifluoro-4-(morpholin-4-yl)pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups enhances its reactivity and binding affinity to certain enzymes and receptors. The morpholine ring contributes to its solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
5-Bromo-1,1,1-trifluoro-4-(morpholin-4-yl)pent-3-en-2-one can be compared with similar compounds such as:
3-Bromo-1,1,1-trifluoropropan-2-one: Similar in structure but lacks the morpholine ring.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluorine atom and a boron-containing ring but differs in overall structure and applications. The uniqueness of this compound lies in its combination of bromine, trifluoromethyl, and morpholine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11BrF3NO2 |
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Molecular Weight |
302.09 g/mol |
IUPAC Name |
(Z)-5-bromo-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one |
InChI |
InChI=1S/C9H11BrF3NO2/c10-6-7(5-8(15)9(11,12)13)14-1-3-16-4-2-14/h5H,1-4,6H2/b7-5- |
InChI Key |
GXJOWVIDQBCAPP-ALCCZGGFSA-N |
Isomeric SMILES |
C1COCCN1/C(=C\C(=O)C(F)(F)F)/CBr |
Canonical SMILES |
C1COCCN1C(=CC(=O)C(F)(F)F)CBr |
Origin of Product |
United States |
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